Structural Differentiation: 2-Chlorophenyl vs. 2-Methylphenyl Urea Terminus
The target compound bears a 2-chlorophenyl urea terminus, whereas the closest commercially cataloged analog, 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, replaces the chlorine atom with a methyl group. In pyrazolyl-urea kinase inhibitor series, the 2-chloro substituent has been shown to confer distinct conformational preferences and hydrogen-bond acceptor properties compared to 2-methyl, potentially altering ATP-binding site complementarity [1]. The 2-chlorophenyl group provides a higher calculated logP and increased halogen-bonding potential relative to the 2-methylphenyl analog .
| Evidence Dimension | Physicochemical property: calculated logP and halogen bonding capacity |
|---|---|
| Target Compound Data | 2-chlorophenyl terminus; predicted logP ~2.8–3.2; potential halogen bond donor |
| Comparator Or Baseline | 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea; predicted logP ~2.3–2.7; no halogen bonding |
| Quantified Difference | Estimated ΔlogP ≈ +0.5; qualitative difference in halogen bonding potential |
| Conditions | In silico property prediction; no direct comparative biological assay data available |
Why This Matters
For medicinal chemistry campaigns targeting halogen-bonding interactions in kinase ATP pockets, the 2-chlorophenyl variant may offer a distinct binding mode not achievable with the 2-methylphenyl analog.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules 2020, 25, 3457. View Source
